4-Fluoro-3-iodobenzoic acid, 3-(dibutylamino)propyl ester, hydrochloride
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Overview
Description
4-Fluoro-3-iodobenzoic acid, 3-(dibutylamino)propyl ester, hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-iodobenzoic acid, 3-(dibutylamino)propyl ester, hydrochloride typically involves multiple steps. One common method includes the esterification of 4-Fluoro-3-iodobenzoic acid with 3-(dibutylamino)propanol in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-iodobenzoic acid, 3-(dibutylamino)propyl ester, hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The presence of iodine and fluorine makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide and potassium fluoride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction reactions can produce quinones and hydroquinones, respectively .
Scientific Research Applications
4-Fluoro-3-iodobenzoic acid, 3-(dibutylamino)propyl ester, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and coupling reactions.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-iodobenzoic acid, 3-(dibutylamino)propyl ester, hydrochloride involves its interaction with specific molecular targets. The dibutylamino group can interact with biological receptors, while the fluorine and iodine atoms can participate in halogen bonding. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-iodobenzoic acid: Shares the same core structure but lacks the dibutylamino propyl ester group.
3-(Dibutylamino)propyl 4-fluorobenzoate: Similar ester structure but without the iodine atom.
Uniqueness
The presence of both fluorine and iodine, along with the dibutylamino propyl ester group, makes 4-Fluoro-3-iodobenzoic acid, 3-(dibutylamino)propyl ester, hydrochloride unique.
Properties
CAS No. |
455-80-1 |
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Molecular Formula |
C18H28ClFINO2 |
Molecular Weight |
471.8 g/mol |
IUPAC Name |
3-(dibutylamino)propyl 4-fluoro-3-iodobenzoate;hydrochloride |
InChI |
InChI=1S/C18H27FINO2.ClH/c1-3-5-10-21(11-6-4-2)12-7-13-23-18(22)15-8-9-16(19)17(20)14-15;/h8-9,14H,3-7,10-13H2,1-2H3;1H |
InChI Key |
HQMLPMDFUQGCBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCCOC(=O)C1=CC(=C(C=C1)F)I.Cl |
Origin of Product |
United States |
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